molecular formula C20H20N6O2S2 B2717792 1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide CAS No. 1797727-84-4

1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2717792
CAS No.: 1797727-84-4
M. Wt: 440.54
InChI Key: YCZUQSYDSJETDR-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked via a sulfonamide bridge to a phenyl-thiazole moiety substituted with a pyridin-3-ylamino group.

Properties

IUPAC Name

1,3,5-trimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S2/c1-13-19(14(2)26(3)24-13)30(27,28)25-16-8-6-15(7-9-16)18-12-29-20(23-18)22-17-5-4-10-21-11-17/h4-12,25H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZUQSYDSJETDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-Trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide, with the CAS number 1797727-84-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N6O2S2C_{20}H_{20}N_{6}O_{2}S_{2}, with a molecular weight of 440.5 g/mol. The structure incorporates a pyrazole core, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer domains.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from similar structures have demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone . This suggests that this compound may possess comparable anti-inflammatory efficacy.

Anticancer Activity

The compound's structural features may contribute to its potential as an anticancer agent. Pyrazole derivatives have been associated with the inhibition of various cancer cell lines. For example, studies on related pyrazole compounds have shown promising results against breast and lung cancer cells . The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease progression. Pyrazole derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . The inhibition of these enzymes can lead to reduced inflammation and pain relief.

Study 1: Anti-inflammatory Efficacy

In a comparative study involving various pyrazole derivatives, the compound was tested for its anti-inflammatory activity using a carrageenan-induced rat paw edema model. Results indicated that it significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer properties of pyrazole derivatives similar to our compound. The study revealed that these compounds inhibited the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways . This highlights the therapeutic potential of this compound in oncology.

Comparative Data Table

Activity Efficacy (%) Standard Comparison
TNF-α InhibitionUp to 85%Dexamethasone (76%)
IL-6 InhibitionUp to 93%Dexamethasone (86%)
Cancer Cell Growth InhibitionSignificantVarious cancer treatments

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that 1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide exhibits antiproliferative effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide group is particularly noted for enhancing the compound's ability to target specific pathways involved in cancer progression .

2. Antibacterial Properties
As a member of the sulfonamide class, this compound has potential antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism makes them valuable in treating bacterial infections, and derivatives like this compound are being investigated for their efficacy against resistant strains of bacteria .

3. Enzyme Inhibition
The compound's structural characteristics suggest it may act as an inhibitor of specific enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase isozymes, which play a role in various physiological processes. This inhibition can be leveraged for therapeutic purposes in conditions such as glaucoma and certain types of edema .

Case Studies

A review of literature reveals several case studies highlighting the applications of similar compounds:

Study Findings
Anticancer Study A derivative with a similar pyrazole-thiazole structure demonstrated significant cytotoxicity against HepG2 liver cancer cells, with selectivity indices indicating potential for targeted therapy .
Antibacterial Efficacy A related compound showed effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting that modifications to the pyrazole ring can enhance antibacterial activity .
Enzyme Inhibition Research on structurally related sulfonamides indicated potent inhibition of carbonic anhydrase isozymes, providing insights into potential applications in treating conditions like glaucoma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related sulfonamide derivatives from published literature. Key differences in substituents, synthesis, and spectral properties are highlighted.

Structural and Functional Group Differences

Target Compound
  • Core Structure : 1,3,5-Trimethylpyrazole-4-sulfonamide.
  • Aryl Substituent: Phenyl group bearing a 2-(pyridin-3-ylamino)thiazol-4-yl moiety.
  • Three methyl groups on pyrazole increase steric bulk and lipophilicity.
Compound 27 (4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide)
  • Core Structure : 4-Butyl-3,5-dimethylpyrazole-1-yl pyridinesulfonamide.
  • Aryl Substituent : 4-Chlorophenyl carbamoyl group.
  • Key Features :
    • Chlorine atom on phenyl introduces electron-withdrawing effects.
    • Butyl and dimethyl groups on pyrazole enhance lipophilicity compared to trimethyl substitution.
Compound 32 (4-(2-Methylthiazol-4-yl)-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Benzenesulfonamide)
  • Core Structure : 1,3,5-Trimethylpyrazole-4-sulfonamide.
  • Aryl Substituent : 2-Methylthiazol-4-yl phenyl group.
  • Key Features: Methyl group on thiazole reduces hydrogen-bonding capacity compared to the target compound’s pyridin-3-ylamino group. Shared trimethylpyrazole core with the target compound suggests similar steric environments.

Spectral Data and Electronic Properties

1H NMR Highlights
Compound Key Signals (δ, ppm) Implications
Target Compound Not available in evidence. N/A
Compound 27 0.90 (CH3), 7.36 (Ph-H), 9.27 (NH) Confirms aliphatic chains and aromatic/amide protons.
Compound 32 Data not fully detailed, but pyrazole methyl groups expected near δ 2.0–2.3. Trimethylpyrazole resonance aligns with target compound’s core.
IR Spectroscopy
  • Compound 27 : Peaks at 1726 cm⁻¹ (C=O stretch) and 1385 cm⁻¹ (SO2) confirm carbamoyl and sulfonamide groups.
  • Target Compound : Expected SO2 stretches (~1350–1150 cm⁻¹) and NH/aromatic vibrations similar to analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,3,5-trimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide, and how can purity be ensured?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclization reactions under controlled temperature (80–100°C) and inert atmosphere.
  • Step 2 : Introduction of the sulfonamide group using sulfonyl chloride intermediates, requiring precise pH control (pH 7–8) to avoid side reactions.
  • Step 3 : Coupling the thiazole-pyridin-3-ylamine moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on halogen substituents.
  • Characterization : Confirm purity (>95%) using HPLC and structural integrity via 1H^1H-NMR (e.g., methyl protons at δ 2.1–2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on distinguishing methyl groups (δ 2.1–2.5 ppm for pyrazole-CH3_3), aromatic protons (δ 7.0–8.5 ppm for pyridinyl and phenyl), and sulfonamide NH (δ 10–12 ppm, broad singlet).
  • Mass Spectrometry : HRMS should confirm the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error.
  • FT-IR : Validate sulfonamide S=O stretches (1320–1350 cm1^{-1}) and pyrazole C=N (1600–1650 cm1^{-1}) .

Q. How can researchers design initial biological assays to evaluate its antimicrobial or antiviral potential?

  • Methodological Answer :

  • Step 1 : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (Minimum Inhibitory Concentration) assays.
  • Step 2 : Test antiviral activity via plaque reduction assays (e.g., against influenza or coronaviruses) at concentrations ≤10 µM.
  • Control : Compare with known sulfonamide drugs (e.g., sulfamethoxazole) to benchmark potency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-sulfonamide derivatives?

  • Methodological Answer :

  • Hypothesis Testing : Investigate substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding using isothermal titration calorimetry (ITC).
  • Structural Analysis : Perform X-ray crystallography or molecular docking to compare interactions with bacterial dihydropteroate synthase (DHPS) or viral proteases.
  • Data Normalization : Account for assay variability (e.g., serum protein binding differences) via standardized protocols .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s metabolic stability?

  • Methodological Answer :

  • Modifications : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides or trifluoromethyl) to reduce CYP450-mediated oxidation.
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots.
  • Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .

Q. What computational methods elucidate electron density distribution and reactivity of the thiazole-pyridin-3-ylamine moiety?

  • Methodological Answer :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and localize nucleophilic/electrophilic regions.
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reaction sites (e.g., thiazole C-2 for electrophilic substitution).
  • Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points and hydrogen-bonding potential .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in DMSO, methanol, and aqueous buffers (pH 4–9). Monitor via HPLC.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C.
  • Recommendations : Store lyophilized in amber vials at -20°C; avoid repeated freeze-thaw cycles .

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